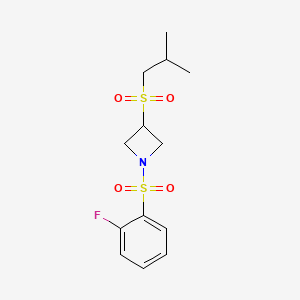

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is an azetidine derivative. Azetidines are four-membered cyclic amines. This particular compound has sulfonyl groups attached to the azetidine ring, which are known for their role in creating a variety of pharmaceuticals .

Molecular Structure Analysis

The azetidine core is a four-membered ring, which is known to impart strain into the molecule, making it more reactive. The sulfonyl groups are likely to have a significant impact on the physical and chemical properties of the compound, including its solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the azetidine ring and the sulfonyl groups. The azetidine ring is likely to be reactive due to ring strain, while the sulfonyl groups may undergo a variety of reactions, including elimination, substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the azetidine ring. For example, the compound is likely to have a relatively high boiling point due to the presence of the sulfonyl groups .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antimicrobial Activity

Sulfonamide Derivatives as Enzyme Inhibitors : Sulfonamides incorporating fluorine and triazine moieties have shown effectiveness as inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are critical for the bacterium's lifecycle, indicating that such inhibitors could lead to new antimycobacterial agents (Ceruso et al., 2014).

Antitumor Applications

Sulfonamide Derivatives in Antitumor Drugs : Sulfonamide derivatives containing fluorouracil and nitrogen mustard have been designed and synthesized, showing potential as potent antitumor agents with low toxicity. This suggests the possibility of developing new classes of anticancer drugs (Huang et al., 2001).

Diagnostic and Imaging Applications

Fluorine-Substituted Compounds for PET Imaging : Fluorine-containing azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, indicating their potential as radioligands for positron emission tomography (PET) imaging of central nervous system receptors (Doll et al., 1999).

Chemical Synthesis and Material Science

Synthesis of Novel Compounds : Studies on the synthesis of new compounds utilizing azetidine derivatives highlight the versatility of these structures in organic chemistry, enabling the creation of compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Laporte et al., 2015).

Solvatochromic and Fluorescent Probes

Development of Fluorescent Probes : Derivatives of bis(phenyl-ethynyl)-2-naphthyl incorporating azetidine units have been developed, showing exceptional capability to distinguish structurally relevant organic liquids. Such compounds could be applied in analytical chemistry for the detection and differentiation of organic compounds (Liu et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNJDWIUJNJDJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)

![8-chloro-3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2919068.png)

![Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2919069.png)

![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2919070.png)

![1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2919073.png)

![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2919078.png)

![3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2919080.png)